

"2-Nitro-3-(trifluoromethyl)phenol" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitro-3-(trifluoromethyl)phenol

Cat. No.: B045065

[Get Quote](#)

An In-depth Technical Guide to 2-Nitro-3-(trifluoromethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-Nitro-3-(trifluoromethyl)phenol**. Due to the limited availability of detailed experimental data in publicly accessible literature, this document primarily summarizes information from chemical databases and suppliers. It is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in this compound.

Core Physical and Chemical Properties

2-Nitro-3-(trifluoromethyl)phenol is a solid organic compound. Its chemical structure incorporates a phenol ring substituted with a nitro group at the second position and a trifluoromethyl group at the third position.

Table 1: Physical and Chemical Properties of **2-Nitro-3-(trifluoromethyl)phenol**

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ F ₃ NO ₃	[1]
Molecular Weight	207.11 g/mol	[1]
CAS Number	386-72-1	[1]
Appearance	Solid	
Melting Point	69 - 71 °C	
pKa (Predicted)	5.66 ± 0.10	
XLogP3 (Predicted)	2.8	[1]
IUPAC Name	2-nitro-3-(trifluoromethyl)phenol	[1]
InChI	InChI=1S/C7H4F3NO3/c8-7(9,10)4-2-1-3-5(12)6(4)11(13)14/h1-3,12H	[1]
InChIKey	KLWSGZHZNIOCPO-UHFFFAOYSA-N	[1]
SMILES	C1=CC(=C(C(=C1)O)--INVALID-LINK--[O-])C(F)(F)F	[1]

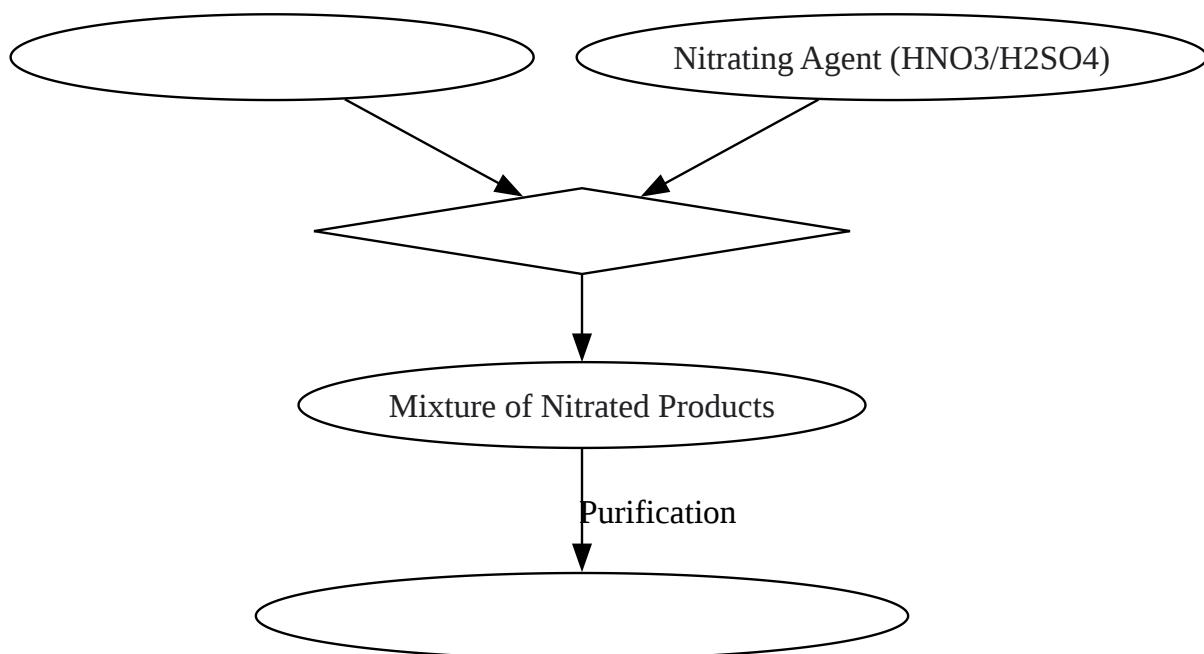
Synthesis and Purification

Detailed, peer-reviewed experimental protocols for the synthesis and purification of **2-Nitro-3-(trifluoromethyl)phenol** are not readily available in the surveyed literature. However, general methodologies for the synthesis of substituted nitrophenols can be adapted.

General Synthetic Approach: Nitration of 3-(Trifluoromethyl)phenol

A plausible synthetic route to **2-Nitro-3-(trifluoromethyl)phenol** is the direct nitration of 3-(trifluoromethyl)phenol. This type of electrophilic aromatic substitution typically involves the use of a nitrating agent, such as nitric acid, often in the presence of a strong acid catalyst like

sulfuric acid. The hydroxyl group of the phenol is an activating, ortho-, para-director, while the trifluoromethyl group is a deactivating, meta-director. Therefore, the nitration of 3-(trifluoromethyl)phenol is expected to yield a mixture of isomers, including **2-Nitro-3-(trifluoromethyl)phenol**, 4-Nitro-3-(trifluoromethyl)phenol, and 6-Nitro-3-(trifluoromethyl)phenol.



[Click to download full resolution via product page](#)

General Purification Strategy:

The purification of the desired **2-Nitro-3-(trifluoromethyl)phenol** from the isomeric mixture would likely involve chromatographic techniques.

- Column Chromatography: This is a standard method for separating isomers with different polarities. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane and ethyl acetate) would likely be effective.
- High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC using a reverse-phase column could be employed.[2][3]

Recrystallization is another potential purification method, provided a suitable solvent system can be identified that selectively crystallizes the target isomer.^[4]

Spectral Data

No experimentally-derived NMR, IR, or Mass Spectra for **2-Nitro-3-(trifluoromethyl)phenol** have been identified in the public domain. The following sections provide general expectations for the spectral characteristics of this molecule based on its structure.

1H NMR Spectroscopy (Predicted)

The 1H NMR spectrum of **2-Nitro-3-(trifluoromethyl)phenol** is expected to show signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.

13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups, with the carbon atoms bearing the hydroxyl, nitro, and trifluoromethyl groups showing characteristic downfield shifts.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the phenolic hydroxyl group (typically a broad band around $3200\text{-}3600\text{ cm}^{-1}$), C-H stretching of the aromatic ring (around $3000\text{-}3100\text{ cm}^{-1}$), C=C stretching of the aromatic ring (around $1450\text{-}1600\text{ cm}^{-1}$), and the asymmetric and symmetric stretching of the nitro group (around $1500\text{-}1550\text{ cm}^{-1}$ and $1300\text{-}1350\text{ cm}^{-1}$, respectively). The C-F stretching vibrations of the trifluoromethyl group are expected in the $1000\text{-}1400\text{ cm}^{-1}$ region.

Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.11 g/mol). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Biological Activity

There is no specific information available in the reviewed literature regarding the biological activity of **2-Nitro-3-(trifluoromethyl)phenol**. However, based on the activities of structurally related compounds, some potential biological effects can be hypothesized.

Potential Cytotoxicity

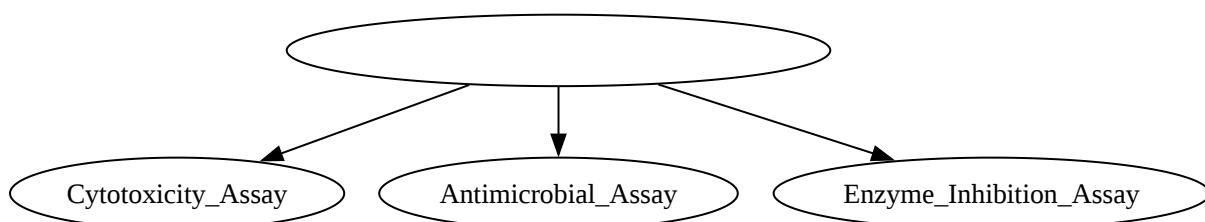
Nitrophenols have been shown to exhibit varying levels of cytotoxicity.^{[5][6]} The presence of the electron-withdrawing nitro and trifluoromethyl groups could potentially contribute to cytotoxic effects. Standard assays to evaluate this would include the MTT or LDH assays on various cell lines.^[5]

Potential Antimicrobial Activity

Phenolic compounds and their derivatives are known to possess antimicrobial properties.^{[7][8]} The trifluoromethyl group is often incorporated into molecules to enhance their biological activity.^{[7][9]} Therefore, it is plausible that **2-Nitro-3-(trifluoromethyl)phenol** could exhibit antimicrobial activity. This could be assessed using minimum inhibitory concentration (MIC) assays against a panel of bacteria and fungi.^[7]

Potential Enzyme Inhibition

Phenolic compounds have been reported to inhibit various enzymes.^{[10][11][12]} The specific inhibitory profile of **2-Nitro-3-(trifluoromethyl)phenol** would need to be determined experimentally through enzyme inhibition assays against a range of target enzymes.



[Click to download full resolution via product page](#)

Conclusion

2-Nitro-3-(trifluoromethyl)phenol is a chemical compound with defined basic physical properties. However, a significant gap exists in the publicly available scientific literature regarding its detailed experimental characterization and biological activity. The information provided in this guide serves as a starting point for researchers interested in this molecule. Further experimental investigation is required to fully elucidate its synthesis, purification, spectral properties, and potential biological functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nitro-3-(trifluoromethyl)phenol | C7H4F3NO3 | CID 23423079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sciforum.net [sciforum.net]
- 8. Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole ...: Ingenta Connect [ingentaconnect.com]
- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of ascorbate oxidase by phenolic compounds. Enzymatic and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["2-Nitro-3-(trifluoromethyl)phenol" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b045065#2-nitro-3-trifluoromethyl-phenol-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com